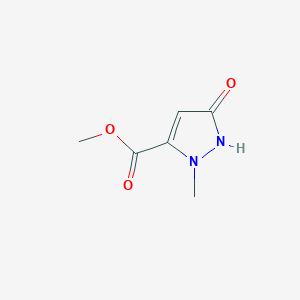

甲基2-甲基-5-氧代-2,5-二氢-1H-吡唑-3-羧酸甲酯

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, often involves multi-step reactions that include ester condensation, cyclization, and hydrolysis processes. For instance, 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid, a related compound, was synthesized from diethyl oxalate and 2-pentanone with a total yield of 73.26%, showcasing the efficiency of such synthetic routes (Heng, 2004).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, has been elucidated through various spectroscopic techniques and X-ray crystallography. These studies have confirmed the planarity of the molecule except for certain substituents, providing insight into the molecule's electronic and spatial configuration, which is crucial for understanding its reactivity and interactions (Covarrubias-zúñiga & Espinosa-Pérez, 1997).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions that highlight their chemical properties. For example, they participate in Michael-Wittig reactions, showcasing their ability to undergo cycloaddition reactions and form complex cyclic structures with significant functional group diversity (Moorhoff, 1997). These reactions are pivotal for the synthesis of highly functionalized compounds with potential applications in material science and pharmaceuticals.

Physical Properties Analysis

The physical properties of methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, such as solubility, melting point, and crystal structure, are determined by its molecular structure. X-ray crystallography studies have provided detailed insights into the compound's crystal lattice, indicating how intermolecular interactions, such as hydrogen bonding, influence its physical state and stability (Covarrubias-zúñiga & Espinosa-Pérez, 1997).

Chemical Properties Analysis

The chemical properties of methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate, such as reactivity towards nucleophiles or electrophiles, are central to its applications in organic synthesis. Its role in facilitating various chemical transformations, including cycloadditions and condensation reactions, underscores its utility in creating a broad range of derivatives and complex molecules (Moorhoff, 1997).

科学研究应用

合成技术:甲基2-甲基-5-氧代-2,5-二氢-1H-吡唑-3-羧酸甲酯已通过各种方法合成,例如1-氧代-1,2,3,4-四氢咔唑与甲基2-(1-氧代-2,3,4,9-四氢-1H-咔唑-2-基)-2-氧代乙酸甲酯等中间体的反应。通过光谱和分析技术对产物进行表征,表明其在化学合成和结构分析中的重要性 (Martin & Prasad, 2006)。

化学转化和衍生物:该化合物已被用作各种杂环化合物合成中的前体或中间体,展示了其在有机合成中的多功能性。例如,5-氯-3-甲基-1-苯基-1H-吡唑-4-甲醛被转化为不同的杂环化合物,包括甲基4-氨基-3-甲基-1-苯基-1H-噻吩[2,3-c]吡唑-5-羧酸甲酯,表明其在生成具有潜在生物活性的多样化化学结构方面的实用性 (Haider et al., 2005)。

晶体结构和分子分析:研究还深入探讨了该化合物及其衍生物的晶体结构和分子性质。例如,研究集中在生物相关衍生物如5-甲基-1-苯基-1H-吡唑-4-羧酸的结构和光谱研究上。这些研究涵盖了实验和理论方法,包括X射线衍射、核磁共振和密度泛函理论,为这些化合物的分子特性和潜在应用提供了见解 (Viveka et al., 2016)。

在配位化学中的应用:该化合物及其衍生物已被用于与铜和钴等金属合成配位化合物。这些研究不仅阐明了这些有机分子的配位行为,还揭示了它们在材料科学和催化等领域的潜在应用。例如,合成并表征了单核螯合络合物,展示了该化合物在形成结构多样且可能具有功能性的材料中的作用 (Radi et al., 2015)。

未来方向

The future directions in the research of pyrazole derivatives, including “Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate”, involve the synthesis of new derivatives and the exploration of their biological activities. Given the wide range of biological activities displayed by pyrazole derivatives, they are expected to continue to attract attention in the field of medicinal chemistry .

属性

IUPAC Name |

methyl 2-methyl-5-oxo-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-8-4(6(10)11-2)3-5(9)7-8/h3H,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYAQFZAPKKWPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40307924 | |

| Record name | Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

CAS RN |

52867-42-2 | |

| Record name | Methyl 2,5-dihydro-2-methyl-5-oxo-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52867-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 196605 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052867422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 52867-42-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40307924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[4.1.0]heptan-2-one](/img/structure/B1267762.png)

![6-Bromo-1,4-dioxaspiro[4.6]undecane](/img/structure/B1267768.png)

![2-[(2-Hydroxyethyl)sulfanyl]benzoic acid](/img/structure/B1267774.png)